Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg
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Description
Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, also known as GAVP, is a peptide with a unique sequence of amino acids. It has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Angiogenin : The amino acid sequence of human tumor-derived angiogenin, a protein consisting of 123 amino acids, has been determined. Angiogenin is significant as the first tumor angiogenesis factor isolated from human sources. Its sequence shares some homology with pancreatic ribonucleases and plays a crucial role in tumor growth and development (Strydom et al., 1985).
Human Chorionic Gonadotropin : The amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin (hCG) have been determined. This hormone is essential in pregnancy, and its structural study helps in understanding its biological functions (Morgan et al., 1975).
Glycogen Synthase : The amino acid sequence surrounding phosphorylation sites in glycogen synthase from rabbit skeletal muscle provides insights into the regulation of glycogen synthesis, a crucial process in energy metabolism (Rylatt et al., 1980).
Glutaredoxin : The amino acid sequence of glutaredoxin isolated from rabbit bone marrow was determined, shedding light on the protein's structure and enzymatic activity. This is significant in understanding redox reactions in cells (Hopper et al., 1989).
60-kilodalton Glycoprotein Esterase : The amino acid sequence of a glycoprotein esterase from rabbit liver microsomes was identified. This enzyme is a major component of the hepatic microsomal membrane and is involved in metabolic processes (Ozols, 1987).
Sarcine Adenylate Kinase : The amino-acid sequence of sarcine adenylate kinase from porcine muscle has been determined, providing insights into the enzyme’s structure and function. Adenylate kinases are crucial in energy metabolism (Heil et al., 1974).
properties
IUPAC Name |
4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVUUFOXAJNOGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H98N16O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408346 |
Source
|
Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120944-72-1 |
Source
|
Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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